molecular formula C17H6Cu2O9 B12823392 Dicupric 4,4'-carbonyldiphthalate CAS No. 68123-45-5

Dicupric 4,4'-carbonyldiphthalate

Cat. No.: B12823392
CAS No.: 68123-45-5
M. Wt: 481.3 g/mol
InChI Key: VAJBYHXALLDCQI-UHFFFAOYSA-J
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Description

Dicupric 4,4'-carbonyldiphthalate is a coordination compound comprising two copper(II) ions (Cu²⁺) bound to a 4,4'-carbonyldiphthalate ligand. The ligand features two phthalic acid moieties linked by a central carbonyl group, forming a symmetrical structure conducive to metal coordination.

Properties

CAS No.

68123-45-5

Molecular Formula

C17H6Cu2O9

Molecular Weight

481.3 g/mol

IUPAC Name

dicopper;4-(3,4-dicarboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.2Cu/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4

InChI Key

VAJBYHXALLDCQI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicupric 4,4’-carbonyldiphthalate typically involves the reaction of copper salts with 4,4’-carbonyldiphthalic acid under controlled conditions. One common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of 4,4’-carbonyldiphthalic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain pure dicupric 4,4’-carbonyldiphthalate .

Industrial Production Methods

In industrial settings, the production of dicupric 4,4’-carbonyldiphthalate may involve large-scale batch reactors where copper salts and 4,4’-carbonyldiphthalic acid are combined under optimized conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicupric 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state copper compounds .

Scientific Research Applications

Dicupric 4,4’-carbonyldiphthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dicupric 4,4’-carbonyldiphthalate involves its interaction with molecular targets and pathways. The copper ions in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the coordination of copper ions with ligands can modulate the compound’s reactivity and stability, influencing its overall biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related aromatic dicarboxylic acids (Table 1):

Compound Name Molecular Formula Functional Groups Key Structural Features Reference ID
4,4'-Sulfonyldibenzoic acid C₁₄H₁₀O₆S Sulfonyl, carboxylic Central sulfonyl bridge
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid C₂₀H₁₄O₄ Carboxylic Extended terphenyl backbone
Caffeic acid C₉H₈O₄ Dihydroxy, propenoic acid Ortho-dihydroxybenzene moiety
4,4'-(Propane-2,2-diyl)diphenol C₁₅H₁₆O₂ Hydroxyl, isopropyl Bulky isopropyl spacer

Key Observations :

  • The sulfonyl group in 4,4'-sulfonyldibenzoic acid enhances thermal stability compared to carbonyl-linked analogs but reduces solubility in polar solvents due to its electron-withdrawing nature .
  • The terphenyl backbone in [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid provides extended π-conjugation, favoring crystallinity and applications in porous materials .
  • Caffeic acid , with ortho-dihydroxy groups, exhibits higher polarity and antioxidant activity, contrasting with the metal-coordination focus of dicupric derivatives .

Comparative Analysis of Physicochemical Properties

Table 2 : Physicochemical Properties of Selected Compounds

Property 4,4'-Sulfonyldibenzoic acid Terphenyl Dicarboxylic Acid Caffeic Acid
Molecular Weight (g/mol) 306.29 318.33 180.16
Solubility Low in H₂O, moderate in DMF Low in H₂O, high in DMSO Soluble in ethanol
Thermal Stability (°C) >300 (decomposition) ~280 223 (melting)
Key Applications MOFs, corrosion inhibitors MOFs, polymer precursors Antioxidants, cosmetics

Insights :

  • The carboxylic acid groups in all compounds enable hydrogen bonding and metal coordination, but steric effects (e.g., terphenyl backbone) or electronic effects (e.g., sulfonyl group) modulate reactivity .
  • Dicupric 4,4'-carbonyldiphthalate is hypothesized to exhibit intermediate solubility between sulfonyl and terphenyl analogs due to its balanced polarity .

Biological Activity

Dicupric 4,4'-carbonyldiphthalate is a copper complex that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and cytotoxic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a coordination complex formed by copper ions and the ligand 4,4'-carbonyldiphthalate. Such complexes often exhibit unique properties due to the involvement of metal ions, which can enhance biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that copper complexes can possess significant antibacterial properties. For instance, studies on similar copper complexes indicate that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of Cu²⁺ ions to disrupt bacterial metabolic processes, including the biosynthesis of essential compounds like tetrahydrofolic acid .

Table 1: Antibacterial Activity of Copper Complexes

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies have shown that copper complexes can induce apoptosis in tumor cells through several pathways, including the activation of caspases and the modulation of signaling pathways such as Wnt/β-catenin .

Case Study: Cytotoxicity in HeLa Cells

In a study examining the cytotoxic effects on HeLa cells, the following results were obtained:

  • Method : MTT assay was used to determine cell viability.
  • Findings : A significant decrease in cell viability was observed at concentrations above 20 µM.

Table 2: Cytotoxicity Data in HeLa Cells

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
206030
403060

The mechanisms by which this compound exerts its biological effects include:

  • Metal Ion Release : The release of Cu²⁺ ions can lead to oxidative stress within cells, damaging cellular components such as DNA and lipids.
  • Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) has been observed .
  • Disruption of Cellular Signaling : Interference with key signaling pathways that regulate cell proliferation and survival.

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